5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid, also known as CHOP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further investigation.
Wirkmechanismus
5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid exerts its biological effects through the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa B (NF-κB). These enzymes and receptors play a crucial role in the regulation of inflammation, cell proliferation, and apoptosis. By inhibiting their activity, 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. It can also induce apoptosis in cancer cells and reduce the proliferation of cancer cells in vitro. Furthermore, 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid is its ability to selectively inhibit specific enzymes and receptors, making it a useful tool for studying their biological functions. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for experimental design and interpretation.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid in various diseases. Possible future directions include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic properties, and the exploration of its potential synergistic effects with other drugs. Additionally, the investigation of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid's effects on other biological processes and its potential side effects will be important for its further development as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid involves the reaction of 5-chloro-2-hydroxyaniline with 5-oxopentanoic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug development.
Eigenschaften
Produktname |
5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid |
---|---|
Molekularformel |
C11H12ClNO4 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
5-(5-chloro-2-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-4-5-9(14)8(6-7)13-10(15)2-1-3-11(16)17/h4-6,14H,1-3H2,(H,13,15)(H,16,17) |
InChI-Schlüssel |
BIKRHYLYFKBXFD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.